molecular formula C8H7KO3 B12683887 Potassium p-anisate CAS No. 52509-81-6

Potassium p-anisate

Cat. No.: B12683887
CAS No.: 52509-81-6
M. Wt: 190.24 g/mol
InChI Key: ZLASJWLZBYSLDG-UHFFFAOYSA-M
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Description

Potassium p-anisate is the potassium salt of p-anisic acid (4-methoxybenzoic acid). p-Anisic acid derivatives, such as salts and esters, are widely utilized in pharmaceuticals, fragrances, and preservatives due to their aromatic and bioactive properties. As a salt, this compound likely exhibits high water solubility and stability, making it suitable for applications requiring ionic forms, such as buffering agents or preservatives in cosmetic or pharmaceutical formulations. For example, p-anisate (the anion) has been employed in capillary zone electrophoresis as a chromogenic co-ion in buffer systems .

Properties

CAS No.

52509-81-6

Molecular Formula

C8H7KO3

Molecular Weight

190.24 g/mol

IUPAC Name

potassium;4-methoxybenzoate

InChI

InChI=1S/C8H8O3.K/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1

InChI Key

ZLASJWLZBYSLDG-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)[O-].[K+]

Related CAS

100-09-4 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium p-anisate can be synthesized through the neutralization of p-anisic acid with potassium hydroxide. The reaction typically involves dissolving p-anisic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar neutralization process but is optimized for large-scale operations. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium p-anisate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form p-anisic acid.

    Reduction: It can be reduced to form p-anisaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Potassium p-anisate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of potassium p-anisate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Chemical Structure and Solubility

  • This compound and sodium 2-hydroxy-p-anisate are water-soluble salts, ideal for aqueous formulations. The sodium derivative’s additional hydroxyl group may improve antioxidant properties .
  • Methyl and ethyl p-anisate are esters with high volatility and solubility in organic solvents, making them suitable for fragrances and flavorings .
  • Menthyl p-anisate , a bulkier ester, is synthesized from menthol and p-anisic acid, offering stability and a minty aroma for halal-compliant perfumes .

Stability and Degradation

  • p-Anisate derivatives, such as guayulins (parthenolide esters of p-anisic acid), degrade by 40–50% over time, suggesting this compound may require stabilizers in formulations .
  • Menthyl p-anisate ’s stability under synthesis conditions (40°C for 7 hours) highlights its robustness compared to methyl p-anisate, which is prone to degradation during GC-MS analysis .

Research Findings and Implications

TB Diagnosis: Methyl p-anisate’s role as a TB biomarker underscores its clinical relevance. Its detection in breath samples offers a non-invasive diagnostic method .

Fragrance Industry: Menthyl p-anisate’s synthesis from fennel oil demonstrates sustainable production routes for halal fragrances, aligning with regulatory standards for ethanol use .

Cosmetic Delivery Systems : p-Anisate-functionalized oligoesters enable controlled release of bioactive compounds, suggesting this compound could similarly enhance delivery systems .

Biological Activity

Potassium p-anisate, a potassium salt of p-anisic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its aromatic structure with a methoxy group attached to the para position of the carboxylic acid. This structural feature contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study investigating the relationship between the chemical structure of alkali metal anisates and their antimicrobial activity found that this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Bacillus subtilis0.8 mg/mL
Candida albicans1.2 mg/mL

The results suggest that this compound can be effective as a preservative in food products, potentially extending shelf life by inhibiting microbial growth .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

These findings indicate that this compound possesses significant antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

Case Studies

  • Food Preservation : A case study involving the use of this compound in food preservation demonstrated its effectiveness in reducing microbial loads in dairy products. The application resulted in a significant decrease in spoilage organisms, highlighting its potential as a natural preservative .
  • Pharmaceutical Applications : Another study explored the incorporation of this compound into topical formulations for wound healing. The results showed enhanced healing rates and reduced infection rates in treated wounds compared to controls, suggesting its utility in pharmaceutical applications .

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Its antioxidant activity is attributed to its ability to donate electrons to free radicals, thereby neutralizing their harmful effects.

Q & A

Q. What are the validated synthesis protocols for Potassium p-Anisate, and how can purity be confirmed?

Potassium p-anisate can be synthesized via esterification of p-anisic acid followed by neutralization with potassium hydroxide. Key steps include:

  • Reaction conditions : Use anhydrous potassium carbonate (K₂CO₃) as a base catalyst in methanol under reflux .
  • Purification : Recrystallize the product from ethanol-water mixtures to achieve >95% purity.
  • Purity validation : Confirm via HPLC (C18 column, mobile phase: 70% methanol/30% water, UV detection at 254 nm) and FT-IR (characteristic peaks at 1680 cm⁻¹ for ester carbonyl) .

Q. How can researchers design experiments to quantify this compound in complex matrices (e.g., biological fluids)?

Use liquid-liquid extraction (LLE) with ethyl acetate followed by derivatization for GC-MS analysis:

  • Extraction efficiency : Optimize pH (6.5–7.5) to retain ionic stability .
  • Derivatization : Employ BSTFA (+1% TMCS) to enhance volatility for GC-MS .
  • Calibration : Prepare standard curves in triplicate, with LOD/LOQ validated per ICH guidelines .

Advanced Research Questions

Q. What contradictions exist in the literature regarding the stability of this compound under varying storage conditions?

Stability studies report conflicting

  • Contradiction 1 : Degradation at room temperature (25°C) after 30 days observed in aqueous solutions (10% loss) but not in lyophilized form .
  • Contradiction 2 : Photodegradation under UV light varies by solvent (faster in polar solvents like methanol) .
  • Resolution : Conduct accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products and refine storage recommendations .

Q. How can researchers address methodological gaps in detecting this compound as a biomarker in tuberculosis (TB) breath analysis?

Current challenges include low VOC concentrations and interference from co-eluting compounds. Strategies:

  • Sensor optimization : Use metal-organic framework (MOF)-based sensors to enhance selectivity for methyl p-anisate (a metabolite linked to TB) .
  • Data analysis : Apply machine learning (e.g., random forests) to distinguish TB-specific VOC patterns from background noise .
  • Validation : Cross-validate findings with sputum culture/PCR results to establish diagnostic specificity .

Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data on Potassium p-Anisate?

  • Meta-analysis : Pool data from preclinical studies using random-effects models to account for inter-study heterogeneity .
  • Sensitivity analysis : Test robustness by excluding outliers or studies with high risk of bias (e.g., non-blinded dosing) .
  • Bayesian modeling : Incorporate prior pharmacokinetic data to refine posterior estimates of half-life and bioavailability .

Methodological Resources

  • Synthesis protocols : Kanto Reagents catalog for anhydrous conditions .
  • Stability testing : USP guidelines for reagent storage and validation .
  • Clinical applications : Refer to tuberculosis VOC studies in Molecular Diagnosis & Therapy .

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